![molecular formula C19H21NO2 B2962100 N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide CAS No. 2411305-99-0](/img/structure/B2962100.png)
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide, also known as MNB, is a chemical compound that has been used in scientific research for its potential pharmacological properties. MNB is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MNB can lead to increased levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Mechanism of Action
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide works by irreversibly inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide can increase the levels of these endocannabinoids in the body, leading to their pharmacological effects. Endocannabinoids have been shown to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the therapeutic potential of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide.
Biochemical and physiological effects:
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been shown to have several biochemical and physiological effects. In animal models, N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been shown to reduce inflammation and pain, as well as anxiety-like behaviors. Additionally, N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been shown to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be due to the increased levels of endocannabinoids in the body resulting from FAAH inhibition.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide in lab experiments is its selectivity for FAAH inhibition. This allows for the specific investigation of the role of FAAH and endocannabinoids in various physiological processes. However, one limitation of using N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide is its irreversible inhibition of FAAH, which can make it difficult to control the duration and extent of FAAH inhibition in experiments.
Future Directions
There are several future directions for research on N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide and FAAH inhibition. One area of research is the potential use of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide as a treatment for inflammatory and pain-related conditions, such as arthritis. Additionally, there is interest in investigating the potential use of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to fully understand the physiological effects of FAAH inhibition and the role of endocannabinoids in various physiological processes.
Synthesis Methods
The synthesis of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-1-naphthol with propargyl bromide to form 2-propargylnaphthol. This compound is then reacted with N-methyl-N-propargylamine to form N-methyl-N-[(2-propargylnaphthalen-1-yl)methyl]prop-2-ynamine. Finally, this compound is reacted with propyl iodide to form N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide.
Scientific Research Applications
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been used in scientific research to investigate the potential therapeutic effects of FAAH inhibition. Studies have shown that N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide can reduce inflammation and pain in animal models of arthritis, and can also reduce anxiety-like behaviors in rodents. Additionally, N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-8-19(21)20(3)14-17-16-10-7-6-9-15(16)11-12-18(17)22-13-5-2/h6-7,9-12H,5,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJZQPRUQLQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

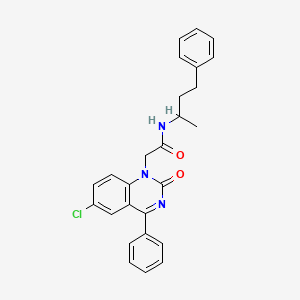
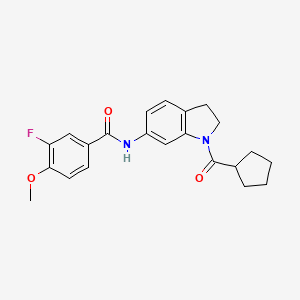
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

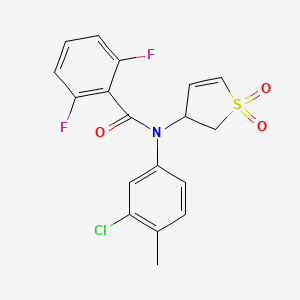


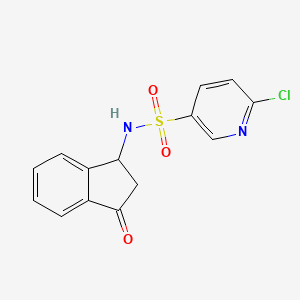
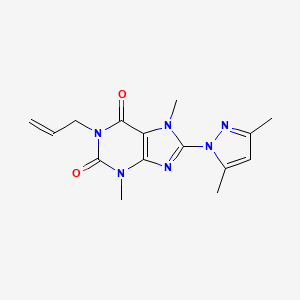
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2962037.png)
![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)
